4-Bromo-2-fluoro-n-methyl-6-nitroaniline
Description
4-Bromo-2-fluoro-N-methyl-6-nitroaniline is a halogenated aromatic amine derivative with the molecular formula C₇H₆BrFN₂O₂ and an average molecular mass of 261.04 g/mol. The compound features a benzene ring substituted with bromine (4-position), fluorine (2-position), a nitro group (6-position), and an N-methylated amine (para to the nitro group). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3 |
InChI Key |
UTPLGRBVCPWRBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The final step involves methylation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-n-methyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 4-Bromo-2-fluoro-n-methyl-6-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.
Scientific Research Applications
4-Bromo-2-fluoro-n-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in 4-Bromo-2-fluoro-N-methyl-6-nitroaniline enhances electrophilic substitution resistance compared to methoxy (electron-donating) analogs like 4-Bromo-2-methoxy-N-methyl-6-nitroaniline . N-Methylation: The N-methyl group increases lipophilicity (logP ≈ 2.1) compared to non-methylated analogs (e.g., 4-Bromo-2-fluoro-6-nitroaniline, logP ≈ 1.5), improving membrane permeability in drug design .
Regiochemical Influence :
- Compounds with bromine at position 2 (e.g., 2-Bromo-4-fluoro-6-nitroaniline) exhibit distinct reactivity in Suzuki couplings due to steric hindrance near the nitro group .
Physical Properties: Solubility: Fluoro-substituted derivatives generally show lower aqueous solubility than methoxy analogs. For example, 2-Bromo-6-methoxy-4-nitroaniline is soluble in hot ethanol and acetone, whereas fluoro derivatives require polar aprotic solvents like DMF . Thermal Stability: Nitro groups at position 6 contribute to thermal instability, with decomposition observed above 150°C in differential scanning calorimetry (DSC) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
